molecular formula C23H28N2O5 B1365546 Boc-gly-phe-obzl CAS No. 5519-03-9

Boc-gly-phe-obzl

カタログ番号: B1365546
CAS番号: 5519-03-9
分子量: 412.5 g/mol
InChIキー: AZDLKMXLBSHCQL-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-gly-phe-obzl is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

benzyl (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLKMXLBSHCQL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-Gly-Phe-OBzl: Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of N-(tert-Butoxycarbonyl)-glycyl-L-phenylalanine benzyl ester (Boc-Gly-Phe-OBzl), a critical dipeptide building block in synthetic peptide chemistry. We will explore its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol with explanations for key procedural choices, and outline its strategic application in peptide chain elongation. This document is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and require a comprehensive understanding of this versatile reagent.

Introduction: The Strategic Role of Protected Dipeptides in Synthesis

Modern peptide synthesis, whether in solution or on a solid phase, relies on the precise and sequential assembly of amino acids. This process is governed by the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. The N-terminal α-amino group and the C-terminal α-carboxyl group are the primary sites of protection, along with any reactive amino acid side chains.

The Boc/Bzl (tert-Butoxycarbonyl/Benzyl) protection strategy is a classic and effective approach, particularly in solution-phase synthesis.[1] The N-terminal Boc group is labile to moderately acidic conditions, such as trifluoroacetic acid (TFA), while the C-terminal benzyl ester is stable to acid but readily cleaved by catalytic hydrogenation.[1][2] This orthogonality allows for selective deprotection and controlled, unidirectional chain elongation.

While stepwise single amino acid addition is common, the use of pre-synthesized, protected dipeptide fragments like this compound offers several strategic advantages:

  • Reduced Racemization: Coupling certain amino acids can be prone to racemization. By pre-forming the peptide bond in a controlled dipeptide synthesis, the risk of epimerization at the chiral center of the first amino acid (in this case, Glycine, which is achiral, but the principle applies broadly) is eliminated during its incorporation into a larger peptide.

  • Improved Coupling Efficiency: Some coupling reactions are notoriously slow or inefficient due to steric hindrance or electronic effects. Using a dipeptide fragment can overcome these "difficult couplings," improving overall yield and purity.

  • Simplified Purification: Incorporating a larger, more hydrophobic dipeptide fragment can significantly alter the chromatographic properties of the growing peptide chain, often simplifying purification by creating greater separation from starting materials or byproducts.

This guide focuses specifically on this compound, a common fragment used in the synthesis of various bioactive peptides.

Physicochemical Properties of this compound

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a well-characterized compound with defined physical and chemical characteristics.

The structure of this compound consists of a glycine residue N-terminally protected by a Boc group, linked via a standard peptide bond to a phenylalanine residue that is C-terminally protected as a benzyl ester.

Caption: Schematic structure of this compound.

The key identifying and physical data for this compound are summarized below.

Identifier Value
Full Chemical Name N-(tert-Butoxycarbonyl)-glycyl-L-phenylalanine benzyl ester
CAS Number 5519-03-9[3]
Molecular Formula C₂₃H₂₈N₂O₅[4]
Molecular Weight 412.5 g/mol [4]
Physical/Chemical Data Value
Appearance White to off-white crystalline solid
Melting Point 78-80 °C[3]
Boiling Point 603.4 ± 55.0 °C (Predicted)[3]
Density 1.166 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in DCM, DMF, Ethyl Acetate, Chloroform. Insoluble in water.
Storage Conditions -15°C, desiccated[3]

Synthesis and Purification of this compound

The most efficient and common laboratory synthesis of this compound involves the coupling of N-terminally protected glycine (Boc-Gly-OH) with C-terminally protected phenylalanine (H-Phe-OBzl).

The overall transformation is a peptide bond formation reaction, typically mediated by a carbodiimide coupling agent.

G cluster_reactants Starting Materials cluster_reagents Reagents BocGly Boc-Gly-OH Coupling DCC / HOBt PheOBzl H-Phe-OBzl (from HCl or Tos salt) Product This compound Coupling->Product Peptide Bond Formation Base NMM or DIPEA Base->Coupling Solvent DCM Solvent->Coupling

Caption: Solution-phase synthesis of this compound.

This protocol describes a standard procedure using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.

Materials:

  • Boc-Gly-OH (1.0 eq)

  • L-Phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl) (1.0 eq)[5][6]

  • DCC (1.05 eq)

  • HOBt (1.05 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Free Amine:

    • Dissolve H-Phe-OBzl·HCl (1.0 eq) in DCM.

    • Add NMM (1.0 eq) dropwise at 0 °C (ice bath). Stir for 15-20 minutes.

    • Causality: The hydrochloride salt of the amino ester is not nucleophilic. The tertiary amine base (NMM) deprotonates the ammonium salt to generate the free α-amino group, which is essential for the subsequent coupling reaction. NMM is chosen as it is a non-nucleophilic base that will not interfere with the reaction.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve Boc-Gly-OH (1.0 eq) and HOBt (1.05 eq) in anhydrous DCM. Cool to 0 °C.

    • Add a solution of DCC (1.05 eq) in DCM dropwise to this mixture.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Causality: DCC activates the carboxylic acid of Boc-Gly-OH, forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. HOBt traps the intermediate by forming an active ester (OBt-ester), which is more stable, less prone to racemization, and highly reactive towards the amine nucleophile.[7]

  • Coupling Reaction:

    • Add the cold solution of activated Boc-Gly-OH (from step 2) to the cold solution of free H-Phe-OBzl (from step 1).

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality: The acidic wash removes any unreacted base (NMM) and residual DCC. The basic wash removes unreacted Boc-Gly-OH and HOBt. The brine wash removes residual water. This sequence constitutes a self-validating system, ensuring that only the desired neutral product remains in the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.

Application in Peptide Synthesis: Deprotection Strategies

This compound is a stable, storable intermediate. Its utility lies in the selective removal of either the N-terminal or C-terminal protecting group to allow for chain elongation.

G Start This compound N_Deprotect TFA / DCM Start->N_Deprotect N-Terminal Elongation C_Deprotect H₂, Pd/C Start->C_Deprotect C-Terminal Elongation N_Product H-Gly-Phe-OBzl N_Deprotect->N_Product N_Elongation + Boc-AA-OH + Coupling Reagents N_Product->N_Elongation N_Result Boc-AA-Gly-Phe-OBzl N_Elongation->N_Result C_Product Boc-Gly-Phe-OH C_Deprotect->C_Product C_Elongation + H-AA-OR + Coupling Reagents C_Product->C_Elongation C_Result Boc-Gly-Phe-AA-OR C_Elongation->C_Result

Caption: Orthogonal deprotection pathways for this compound.

This procedure removes the Boc group to liberate the N-terminal amine for subsequent coupling.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM (e.g., 0.1 M).

    • Add an equal volume of TFA. A common ratio is 1:1 TFA:DCM.[7]

    • Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for the disappearance of starting material.

    • Co-evaporate the solvent and excess TFA with toluene in vacuo to yield the TFA salt of the dipeptide (H-Gly-Phe-OBzl·TFA).

    • Self-Validation: The resulting salt must be neutralized with a non-nucleophilic base (e.g., DIPEA) in situ during the next coupling step to generate the free amine required for reaction.

This procedure removes the benzyl ester to liberate the C-terminal carboxylic acid.

  • Reagents: Palladium on charcoal (Pd/C, 5-10% w/w), Methanol or Acetic Acid, Hydrogen (H₂) gas.

  • Procedure:

    • Dissolve this compound in a suitable solvent like methanol.

    • Add Pd/C catalyst (typically 10% by weight of the peptide).

    • Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon or a pressurized system.

    • Stir the suspension vigorously at room temperature under a positive pressure of H₂ until the reaction is complete (monitored by TLC or LC-MS).

    • Causality: Vigorous stirring is essential to ensure efficient mass transfer of the gaseous hydrogen to the catalyst surface where the hydrogenolysis occurs.

    • Carefully filter the mixture through a pad of Celite to remove the palladium catalyst. (Caution: Pd/C is flammable when dry and may ignite solvents).

    • Wash the Celite pad with methanol and concentrate the combined filtrates in vacuo to yield the free acid, Boc-Gly-Phe-OH.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the peptide chemist. Its well-defined properties, straightforward synthesis, and, most importantly, its orthogonal protecting groups make it an invaluable building block for constructing complex peptides. By leveraging such fragments, researchers can navigate challenging synthetic sequences, improve yields, and enhance the purity of their target molecules, thereby accelerating research and development in fields ranging from biochemistry to pharmaceutical science.

References

  • PubChem. (n.d.). Boc-Phe-Gly-OBzl. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). BOC-PHE-OBZL. Retrieved from [Link]

  • PMC Isochem. (n.d.). Boc-Phenylalanine Glycine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Phe-OBzl HCl [2462-32-0]. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

  • LookChem. (n.d.). Cas 68763-45-1, BOC-ASP(OBZL)-PHE-OH. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Thermodynamic Stability of Protected Dipeptide Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of peptide chemistry and drug development, the stability of synthetic intermediates is paramount to ensuring the fidelity and efficacy of the final active pharmaceutical ingredient (API). Protected dipeptide esters, fundamental building blocks in the stepwise synthesis of larger peptide chains, are particularly susceptible to a thermodynamically favorable intramolecular cyclization, leading to the formation of 2,5-diketopiperazines (DKPs). This degradation pathway not only consumes the desired dipeptide but also introduces a significant impurity that can be challenging to remove and may possess its own biological activity or toxicity.

This technical guide provides a comprehensive exploration of the thermodynamic principles governing the stability of protected dipeptide esters. We will delve into the mechanistic intricacies of DKP formation, dissect the key factors that influence this process, and present robust analytical methodologies for assessing dipeptide stability. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and control over this critical aspect of peptide synthesis.

The Predominant Degradation Pathway: Diketopiperazine (DKP) Formation

The primary route of degradation for dipeptide esters is an intramolecular aminolysis reaction that results in the formation of a cyclic dipeptide known as a diketopiperazine.[1] This process involves a nucleophilic attack by the N-terminal amino group on the C-terminal ester carbonyl carbon, leading to the cleavage of the peptide chain and the formation of the six-membered DKP ring.[1][2]

Mechanistic Underpinnings

The propensity for DKP formation is fundamentally a question of thermodynamic and kinetic control.[3][4] The cyclized DKP is often the thermodynamically more stable product compared to the linear dipeptide ester.[5] The reaction proceeds through a tetrahedral intermediate, and the rate of formation is highly dependent on the conformation of the dipeptide backbone.

A critical step in the mechanism is the trans to cis isomerization of the peptide bond preceding a proline residue, if present. The cis conformation brings the N-terminal amine and the C-terminal ester into close proximity, significantly accelerating the rate of cyclization.[1]

Thermodynamic vs. Kinetic Control

The competition between the desired peptide elongation (kinetic product) and DKP formation (often the thermodynamic product) is a central challenge in peptide synthesis.

  • Kinetic Control: Favored at lower temperatures and with shorter reaction times, this regime prioritizes the fastest-forming product. In the context of peptide synthesis, this is the coupling of the next amino acid to the dipeptide ester.

  • Thermodynamic Control: At higher temperatures or with prolonged reaction times, the system can reach equilibrium.[6] If the DKP is the most stable species, it will be the major product under these conditions.

Understanding this interplay is crucial for designing synthetic strategies that minimize DKP formation.

Key Factors Influencing Dipeptide Ester Stability

The thermodynamic stability of a protected dipeptide ester is not an intrinsic constant but is influenced by a multitude of factors. A thorough understanding of these variables allows for the rational design of dipeptides with enhanced stability.

Amino Acid Sequence and Side Chain Effects

The identity and sequence of the amino acid residues in the dipeptide play a pivotal role in determining its susceptibility to cyclization.

  • Proline at the Second Position: Dipeptides with a proline residue at the C-terminal position (X-Pro) are notoriously prone to DKP formation.[1][7][8] The fixed dihedral angle of the proline ring facilitates the necessary conformation for cyclization.

  • Steric Hindrance: Bulky side chains on either amino acid can sterically hinder the approach of the N-terminal amine to the C-terminal ester, thereby decreasing the rate of DKP formation. Conversely, glycine, with its lack of a side chain, often promotes cyclization.

  • Side Chain Functionality: The presence of charged or polar side chains can influence the conformation of the dipeptide through intramolecular hydrogen bonding or electrostatic interactions, which can either promote or inhibit cyclization.[9]

Nature of Protecting Groups

The choice of N-terminal and C-terminal protecting groups is a critical determinant of dipeptide stability.[10][11] Protecting groups serve to temporarily block reactive functional groups to prevent unwanted side reactions.[10]

N-Terminal Protecting Groups
  • Fmoc (9-Fluorenylmethyloxycarbonyl): The widely used Fmoc group is base-labile. Residual piperidine from the deprotection step can catalyze DKP formation.[2][8][12]

  • Boc (tert-Butoxycarbonyl): This acid-labile protecting group is generally more stable to the basic conditions that can promote DKP formation.

  • Z (Benzyloxycarbonyl): Another acid-labile group, Z-protected dipeptides often exhibit good stability.

C-Terminal Protecting Groups (Esters)

The nature of the ester group at the C-terminus influences the electrophilicity of the carbonyl carbon. More electron-withdrawing ester groups can increase the rate of nucleophilic attack and subsequent cyclization.

Solvent Effects

The solvent environment can significantly impact the rate of DKP formation.[1]

  • Polarity: Studies have shown that the rate of DKP formation can increase with decreasing solvent polarity.[1]

  • Solvent Type: Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) can facilitate Fmoc deprotection even without the addition of a base, leading to increased DKP formation during post-coupling aging.[8] In some cases, chloroform has been shown to provide higher product yields while minimizing side reactions compared to more polar solvents like DMSO or DMF.[13]

Temperature and pH
  • Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of DKP formation.[14] Higher temperatures can provide the necessary activation energy for the cyclization reaction and favor the thermodynamically controlled product.[6]

  • pH: The pH of the reaction medium is a critical factor, particularly for dipeptides with a free N-terminal amine. The unprotonated form of the N-terminal amino group is the reactive nucleophile. Therefore, pH conditions that favor the free amine will accelerate DKP formation.[7][15] The rate of DKP formation is often pH-dependent, with general base catalysis observed in certain buffer systems.[7]

Experimental Assessment of Thermodynamic Stability

A robust and reliable analytical methodology is essential for quantifying the stability of protected dipeptide esters and for identifying and characterizing any degradation products.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the intact drug substance in the presence of its degradation products. For protected dipeptide esters, this typically involves chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the workhorse techniques for monitoring the stability of peptide-based drugs.[16][17][18]

  • Reversed-Phase Chromatography: This is the most common mode of separation for peptides, utilizing a nonpolar stationary phase and a polar mobile phase.

  • Method Development: Key parameters to optimize include the choice of stationary phase, mobile phase composition (including organic modifier and ion-pairing agents), and gradient elution profile to achieve baseline separation of the dipeptide ester from the DKP and other potential impurities.[16]

Detection Methods
  • UV-Visible Spectroscopy: Peptides containing aromatic amino acids can be readily detected by their absorbance in the UV region.

  • Mass Spectrometry (MS): Coupling HPLC or UPLC to a mass spectrometer provides definitive identification of the parent dipeptide and its degradation products based on their mass-to-charge ratio.[19]

Experimental Protocol: Kinetic Stability Study of a Protected Dipeptide Ester

This protocol outlines a general procedure for assessing the stability of a protected dipeptide ester under various conditions.

Objective: To determine the rate of diketopiperazine formation from a protected dipeptide ester as a function of time, temperature, and solvent.

Materials:

  • Protected dipeptide ester of interest

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers of desired pH

  • Thermostatted incubator or water bath

  • HPLC or UPLC system with UV and/or MS detection

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the protected dipeptide ester in a suitable solvent at a known concentration.

  • Sample Preparation: Aliquot the stock solution into several autosampler vials. For each condition to be tested (e.g., different temperatures, solvents, or pH), prepare a set of vials.

  • Incubation: Place the vials in a thermostatted environment at the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

  • Quenching (if necessary): If the reaction is proceeding rapidly, it may be necessary to quench the reaction by adding a small amount of acid (e.g., trifluoroacetic acid) to protonate the N-terminal amine.

  • HPLC/UPLC Analysis: Analyze each sample by the developed stability-indicating HPLC/UPLC method.

  • Data Analysis:

    • Integrate the peak areas of the dipeptide ester and the DKP at each time point.

    • Plot the percentage of the remaining dipeptide ester versus time.

    • Determine the pseudo-first-order rate constant (k) for the degradation from the slope of the natural logarithm of the dipeptide concentration versus time.

    • Calculate the half-life (t½) of the dipeptide ester using the equation: t½ = 0.693/k.

Data Presentation

The quantitative data generated from stability studies should be summarized in a clear and concise format.

Table 1: Stability of Boc-Phe-Pro-OMe under Various Conditions

ConditionTemperature (°C)SolventHalf-life (t½, hours)
125Acetonitrile48
250Acetonitrile12
325Dichloromethane72
425Methanol36

Visualization of Key Processes

Diketopiperazine Formation Mechanism

DKP_Formation Dipeptide Protected Dipeptide Ester (trans-conformation) Cis_Dipeptide Protected Dipeptide Ester (cis-conformation) Dipeptide->Cis_Dipeptide Isomerization Tetrahedral_Intermediate Tetrahedral Intermediate Cis_Dipeptide->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack DKP Diketopiperazine (DKP) Tetrahedral_Intermediate->DKP Collapse & Ring Closure Protecting_Group Protecting Group (e.g., Alcohol) Tetrahedral_Intermediate->Protecting_Group

Caption: Mechanism of Diketopiperazine Formation.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Prepare Dipeptide Ester Stock Solution Incubate Incubate Samples at Defined Conditions Start->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Analyze by HPLC/UPLC-MS Sample->Analyze Data_Analysis Calculate Rate Constants and Half-lives Analyze->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for Dipeptide Ester Stability Study.

Conclusion

The thermodynamic stability of protected dipeptide esters is a critical consideration in peptide synthesis and drug development. The propensity for these molecules to undergo intramolecular cyclization to form diketopiperazines is governed by a complex interplay of factors, including amino acid sequence, protecting groups, solvent, temperature, and pH. By understanding the mechanistic principles behind DKP formation and employing robust analytical techniques for stability assessment, researchers can develop strategies to mitigate this undesirable side reaction. These strategies may include the use of sterically hindering amino acids, the selection of appropriate protecting groups, and the optimization of reaction conditions to favor kinetic control over thermodynamic control. Ultimately, a thorough understanding of the thermodynamic landscape of protected dipeptide esters is essential for the efficient and reliable synthesis of high-quality peptide-based therapeutics.

References

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]

  • Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. NASA Astrophysics Data System. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. [Link]

  • Approaches for peptide and protein cyclisation. RSC Publishing. [Link]

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K. National Institutes of Health. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health. [Link]

  • Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. ACS Publications. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbio. [Link]

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. ResearchGate. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Protecting group. Wikipedia. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Royal Society of Chemistry. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. PubMed. [Link]

  • Peptide cyclization. SB-PEPTIDE. [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

Sources

Technical Guide: Solubility Profile and Handling of Boc-Gly-Phe-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Gly-Phe-OBzl Solubility in Organic Solvents vs. Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (N-tert-butoxycarbonyl-glycyl-phenylalanine benzyl ester) is a fully protected, hydrophobic dipeptide intermediate (MW: 412.48 g/mol ). Its structural integrity relies on the masking of both terminal polar functionalities: the N-terminus by the Boc group (acid-labile) and the C-terminus by the Benzyl ester (OBzl) (hydrogenolysis/saponification-labile).

This derivatization renders the molecule non-ionic and highly lipophilic . Consequently, it exhibits negligible solubility in aqueous media but high solubility in polar aprotic and chlorinated organic solvents. This guide details the physicochemical behavior of this compound, providing validated protocols for its solubilization in enzymatic assays and extraction during synthesis.

Physicochemical Solubility Profile

The solubility of this compound is governed by the Hydrophobic Effect . The bulky aromatic rings (Phenylalanine side chain, Benzyl ester) and the tert-butyl group dominate the molecular surface area, preventing stable hydration shells from forming in water.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubilityOperational Context
Aqueous Water, PBS, Tris (pH 7.4)Insoluble Precipitates immediately. Not suitable for stock solutions.
Polar Aprotic DMSO, DMFHigh (>100 mM)Preferred for Stock Solutions. Stable, miscible with aqueous buffers for assays.
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred for Synthesis. Used for coupling reactions and liquid-phase transfers.
Esters Ethyl Acetate (EtOAc)High Preferred for Extraction. Excellent partitioning against aqueous wash buffers.
Alcohols Methanol, EthanolModerate Solubility decreases significantly with water addition. Used as co-solvents in kinetic assays.
Alkanes Hexane, HeptaneLow/Insoluble Preferred for Precipitation. Used to crystallize the peptide out of EtOAc/DCM.

Technical Insight: The "Brick Dust" Phenomenon this compound behaves like "brick dust" in water—it does not wet and floats or clumps. Attempting to sonicate it into water without an organic co-solvent will result in a heterogeneous suspension, invalidating any concentration-dependent data.

Mechanistic Applications & Protocols

A. Enzymatic Assays (Chymotrypsin Hydrolysis)

This compound is a classic substrate for


-Chymotrypsin , which acts as an esterase to cleave the benzyl ester, releasing Boc-Gly-Phe-OH and Benzyl Alcohol.

Challenge: The enzyme requires an aqueous environment (pH 7–8), but the substrate is water-insoluble. Solution: The "Solvent Shift" method using a water-miscible organic co-solvent.

Validated Assay Protocol
  • Stock Preparation: Dissolve this compound in Methanol (MeOH) or DMSO to a concentration of 10–50 mM.

    • Why: MeOH is less denaturing to chymotrypsin than DMSO at high percentages, but DMSO prevents evaporation.

  • Buffer Preparation: Prepare 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl

    
     (calcium stabilizes chymotrypsin).
    
  • Reaction Mixture:

    • Dilute the substrate stock into the buffer.

    • Critical Limit: Keep the organic solvent concentration (MeOH) between 10% and 30% (v/v) .

    • Self-Validation Check: If the solution turns turbid (cloudy) immediately upon mixing, the substrate has precipitated. Reduce the substrate concentration or increase the organic solvent ratio (up to 40% is generally tolerated by chymotrypsin).

  • Initiation: Add enzyme to start the reaction. Monitor release of benzyl alcohol or proton release (titrimetric).

Grounding Reference: Kinetic studies of chymotrypsin often utilize organic-aqueous mixtures or surfactant systems (e.g., DTAB) to maintain substrate solubility while preserving enzyme activity [1].

B. Synthesis & Purification (The "Biphasic Partition")

During peptide synthesis, the hydrophobicity of this compound is exploited to remove impurities (unreacted amino acids, coupling reagents) which are often more polar.

Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash with 5% Citric Acid or KHSO

    
    .
    
    • Mechanism:[1][2][3][4] Protonates unreacted amines (making them water-soluble). This compound remains in EtOAc.

  • Base Wash: Wash with 5% NaHCO

    
    .
    
    • Mechanism:[1][2][3][4] Ionizes free carboxylic acids (making them water-soluble). This compound (an ester) remains in EtOAc.

  • Isolation: Dry the EtOAc layer (MgSO

    
    ) and evaporate.
    
  • Crystallization: Add Hexane to the concentrated oil to force precipitation.

Visualizations

Figure 1: Solubility Decision Logic

A decision tree for selecting the correct solvent based on the experimental goal.

SolubilityLogic Start Start: this compound Solid Goal What is your Goal? Start->Goal Assay Enzymatic Assay (Chymotrypsin) Goal->Assay Synth Synthesis / Purification Goal->Synth Stock Prepare Stock in DMSO or MeOH Assay->Stock Extract Dissolve in Ethyl Acetate Synth->Extract Dilute Dilute into Buffer (Max 30% Organic) Stock->Dilute Check Turbidity Check: Clear = Proceed Dilute->Check Wash Wash with Acid/Base (Removes Impurities) Extract->Wash Precip Add Hexane to Crystallize Wash->Precip

Caption: Operational workflow for handling this compound based on application context.

Figure 2: The Self-Validating Extraction Protocol

Visualizing the phase separation logic that confirms the molecule's hydrophobicity.

Extraction Mix Crude Mixture (Peptide + Impurities) Partition Partitioning Event (Liquid-Liquid Extraction) Mix->Partition EtOAc Ethyl Acetate Phase Contains: this compound (Hydrophobic) Water Aqueous Phase (Discard) Contains: Salts, Free AA, Coupling Reagents Partition->EtOAc Retains Product Partition->Water Removes Polar Impurities

Caption: Biphasic purification logic. The peptide's retention in EtOAc validates its lipophilic nature.

References

  • Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin. Source: PubMed / NIH [Link]

  • Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin. Source: PubMed [Link]

Sources

Technical Guide: Physical Properties, Synthesis, and Characterization of Boc-Gly-Phe-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Boc-Gly-Phe-OBzl (tert-butyloxycarbonyl-glycyl-L-phenylalanine benzyl ester) is a protected dipeptide intermediate widely utilized in peptide chemistry and enzymology. Its structural significance lies in its dual protection: the N-terminus is masked by the acid-labile Boc (tert-butyloxycarbonyl) group, while the C-terminus is protected by the semi-permanent, hydrogenolysis-labile benzyl ester (OBzl) .[1]

Beyond its utility as a synthetic building block, this compound serves as a critical chromogenic substrate model for serine proteases, particularly


-chymotrypsin. The hydrophobic benzyl ester and the phenylalanine side chain interact specifically with the S1 hydrophobic pocket of chymotrypsin, making this molecule a standard for studying esterase activity and enzyme kinetics.

Physicochemical Characterization

The following data aggregates experimentally validated properties and calculated molecular descriptors.

Table 1: Physical Properties Profile[2]
PropertyValue / DescriptionNote/Condition
CAS Number 5519-03-9 Primary Identifier
IUPAC Name Benzyl (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
Molecular Formula

Molecular Weight 412.48 g/mol
Melting Point 78 – 80 °C Recrystallized from EtOAc/Hexane [1]
Appearance White Crystalline Powder
Solubility Soluble: DCM, Ethyl Acetate, DMF, DMSOInsoluble: Water, Diethyl Ether (partial)Lipophilic nature dominates
Purity Standard

(HPLC)
Standard research grade
Storage -20 °C (Desiccated)Hydrolysis sensitive over long term
Spectral Characteristics[2]
  • IR Spectrum: Characteristic Carbonyl stretches (

    
    ) at ~1740 
    
    
    
    (ester) and ~1690
    
    
    (urethane/Boc). Amide bands at ~1650
    
    
    (Amide I) and ~1540
    
    
    (Amide II).
  • 1H NMR (

    
    ):  Distinctive singlet for Boc methyls (
    
    
    
    1.45, 9H), singlet for Benzyl methylene (
    
    
    5.15, 2H), and multiplet for Phenyl aromatic protons.

Synthesis & Purification Protocol

This protocol details the synthesis of this compound via Mixed Anhydride Coupling or DCC/HOBt Coupling . The DCC/HOBt method is preferred for its robustness and minimization of racemization.

Reaction Mechanism & Workflow

The synthesis involves the activation of the carboxyl group of Boc-Glycine and nucleophilic attack by the free amine of Phenylalanine Benzyl Ester.

SynthesisWorkflow Start Reagents Preparation Activation Activation (Boc-Gly-OH + DCC/HOBt) Start->Activation 0 °C, DCM Coupling Coupling Reaction (+ H-Phe-OBzl) Activation->Coupling Add Amine Component Workup Workup (Acid/Base Wash) Coupling->Workup Filter DCU, Wash Purification Crystallization (EtOAc/Hexane) Workup->Purification Evaporate & Recrystallize Final This compound (White Crystals) Purification->Final Dry in vacuo

Figure 1: Step-wise synthesis workflow for this compound using DCC/HOBt coupling strategy.

Detailed Experimental Procedure

Reagents:

  • Boc-Gly-OH (10 mmol, 1.75 g)

  • H-Phe-OBzl·HCl (10 mmol, 2.90 g)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (10.5 mmol, 2.16 g)

  • HOBt (1-Hydroxybenzotriazole) (10.5 mmol, 1.42 g)

  • NMM (N-Methylmorpholine) (10 mmol, 1.1 mL)

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Free Amine Generation: In a round-bottom flask, dissolve H-Phe-OBzl·HCl (2.90 g) in 30 mL of DCM. Add NMM (1.1 mL) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Activation: In a separate flask, dissolve Boc-Gly-OH (1.75 g) and HOBt (1.42 g) in 20 mL DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add DCC (2.16 g) to the cooled Boc-Gly-OH solution. Stir for 15 minutes at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Add the neutralized H-Phe-OBzl solution dropwise to the activated mixture.

  • Incubation: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight (12-18 hours).

  • Workup:

    • Filter off the insoluble DCU byproduct.

    • Wash the filtrate sequentially with:

      • 10% Citric Acid (3 x 30 mL) – Removes unreacted amine/base.

      • Saturated

        
         (3 x 30 mL) – Removes unreacted acid.
        
      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
       and evaporate under reduced pressure.
      
  • Crystallization: Dissolve the crude residue in a minimum amount of warm Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to 4 °C overnight.

  • Yield: Filter the white crystals. Expected Yield: ~85-90%.[2] Melting Point Check: 78-80 °C.

Analytical Validation & Quality Control

To ensure the integrity of the compound for research use, the following validation steps are mandatory.

Chromatographic Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA) over 20 min.

  • Detection: UV at 220 nm (peptide bond) and 254 nm (phenyl/benzyl groups).

  • Acceptance Criteria: Single peak >98% area.

Chymotrypsin Interaction Model

This compound acts as a substrate for


-chymotrypsin. The enzyme targets the ester bond (OBzl) adjacent to the aromatic Phenylalanine residue (P1 position).

EnzymeAction Substrate This compound (Substrate) Complex Michaelis Complex (E-S) Substrate->Complex Binding (S1 Pocket) Enzyme α-Chymotrypsin (Serine Protease) Enzyme->Complex Hydrolysis Acyl-Enzyme Intermediate Complex->Hydrolysis Nucleophilic Attack (Ser195) Products Boc-Gly-Phe-OH Benzyl Alcohol Hydrolysis->Products Deacylation (H2O)

Figure 2: Enzymatic hydrolysis pathway of this compound by Chymotrypsin. The enzyme exhibits esterase activity, cleaving the C-terminal benzyl ester.

Stability and Handling

  • Hygroscopicity: The compound is not significantly hygroscopic but should be stored dry.

  • Chemical Stability: Stable at neutral pH.

    • Acid Sensitivity: Exposure to strong acids (TFA, HCl) will remove the Boc group.

    • Base Sensitivity: Strong bases (NaOH) will hydrolyze the benzyl ester (saponification).

  • Safety: Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

References

  • ChemicalBook. (2023). This compound Product Properties and Melting Point Data. Retrieved from

  • Sigma-Aldrich. (2023). Boc-Gly-OH and Peptide Synthesis Reagents Technical Data. Retrieved from

  • Cayman Chemical. (2023). Chymotrypsin Substrate II, Fluorogenic (Related Substrate Mechanisms). Retrieved from

  • National Institutes of Health (NIH). (1989). Crystal structure of Boc-Tyr-Gly-Gly-Phe-OBzl (Structural Analog Reference). Int J Pept Protein Res, 34(5), 369-73.[3] Retrieved from

Sources

Methodological & Application

Catalytic Hydrogenation of Benzyl Esters in Peptide Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl ester is a cornerstone carboxyl-protecting group in contemporary peptide synthesis, prized for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation. This application note provides an in-depth exploration of the principles, protocols, and critical parameters governing the hydrogenolytic cleavage of benzyl esters. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental procedures, and present a systematic guide to troubleshooting common challenges. This document is intended to serve as a practical resource for researchers aiming to optimize their peptide synthesis workflows, ensuring high yields and purity of the final product.

Introduction: The Strategic Role of Benzyl Esters in Peptide Synthesis

In the intricate process of assembling a peptide chain, the judicious selection of protecting groups is paramount to prevent undesirable side reactions.[1] The carboxyl groups of amino acids are commonly protected as benzyl esters.[2] This strategy is favored due to the benzyl ester's resilience under various coupling and deprotection conditions used for N-terminal protecting groups, and its straightforward cleavage through catalytic hydrogenolysis.[2][3] This process involves the scission of the C-O bond using hydrogen gas, typically in the presence of a palladium catalyst, to liberate the free carboxylic acid and toluene as a volatile byproduct that is easily removed.[3]

The elegance of this deprotection strategy lies in its orthogonality to many other protecting groups and its generally clean reaction profile. However, achieving optimal results requires a nuanced understanding of the reaction mechanism, careful selection of catalysts and reaction conditions, and an awareness of potential pitfalls such as catalyst poisoning and unintended side reactions.

The Mechanism of Pd/C-Catalyzed Benzyl Ester Hydrogenolysis

The catalytic hydrogenation of a benzyl ester is a heterogeneous catalytic process occurring on the surface of a palladium catalyst, most commonly palladium on a carbon support (Pd/C). The generally accepted mechanism involves the following key steps:

  • Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms.

  • Substrate Adsorption: The benzyl ester molecule adsorbs onto the catalyst surface.

  • Hydrogenolysis: The adsorbed hydrogen atoms react with the benzyl ester, leading to the cleavage of the benzylic C-O bond.

  • Product Desorption: The resulting carboxylic acid and toluene desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

dot graph HydrogenolysisMechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद्रीकृत हाइड्रोजेनोलिसिस वर्कफ़्लो

Optimizing Reaction Parameters: A Guide to Experimental Design

The success of benzyl ester deprotection via catalytic hydrogenation hinges on the careful optimization of several key parameters.

Catalyst Selection and Loading
  • Palladium on Carbon (Pd/C): The workhorse catalyst for this transformation is 10% Palladium on carbon (Pd/C).[3]

  • Pearlman's Catalyst (Pd(OH)₂/C): For substrates that are sterically hindered or susceptible to catalyst poisoning, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.[3]

  • Catalyst Loading: A typical catalyst loading is 10 mol% relative to the substrate.[3] For more challenging substrates or in cases of suspected catalyst deactivation, this can be increased to 20-50 mol%.[3]

Solvent Choice

The solvent plays a crucial role in reaction kinetics. Common choices include methanol, ethanol, and ethyl acetate.[3] The general order of solvent efficiency for debenzylation with Pd/C is: Toluene < Methanol < Ethanol.[3]

Hydrogen Source
  • Hydrogen Gas: The most common hydrogen source is hydrogen gas, often supplied from a balloon at atmospheric pressure for lab-scale reactions.[3]

  • Transfer Hydrogenation: For sensitive substrates, transfer hydrogenation offers a milder alternative.[4][5] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[3][4] This method can be particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[4]

Temperature and Pressure

Most debenzylation reactions are conveniently carried out at room temperature and atmospheric pressure.[3] For less reactive or sterically hindered substrates, increasing the temperature and hydrogen pressure can significantly enhance the reaction rate.[3]

Stirring

In heterogeneous catalysis, vigorous stirring is essential to ensure efficient mass transfer of the substrate and hydrogen to the catalyst surface.[3]

Standard Protocol for Catalytic Hydrogenation of a Benzyl-Protected Peptide

Safety First: Catalytic hydrogenation with Pd/C and hydrogen gas poses a significant fire and explosion hazard.[6] This procedure must be performed in a well-ventilated fume hood, away from ignition sources. The catalyst is pyrophoric, especially after use, and should be handled with extreme care.[6][7]

Materials and Equipment
  • Benzyl-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas supply (balloon or cylinder with regulator)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Needles and tubing for gas inlet and outlet

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Celite® pad in a sintered glass funnel)

Experimental Procedure

dot graph TD { A[Start: Weigh Pd/C] --> B{Inert Atmosphere Setup}; B --> C[Add Solvent]; C --> D[Add Substrate]; D --> E{Hydrogenation Setup}; E --> F[Reaction Monitoring]; F --> G{Reaction Completion?}; G -- Yes --> H[Catalyst Filtration]; G -- No --> F; H --> I[Product Isolation]; I --> J[End: Purified Peptide];

} हाइड्रोजनीकरण प्रोटोकॉल वर्कफ़्लो

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, carefully weigh the 10% Pd/C (typically 10 mol% relative to the substrate).[3]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via cannula or syringe.

  • Substrate Addition: Dissolve the benzyl-protected peptide in the same solvent and add it to the reaction flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For atmospheric pressure reactions, a balloon filled with hydrogen is sufficient.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[3] Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen. Caution: The catalyst is now highly pyrophoric.[7] Filter the reaction mixture through a pad of Celite® to remove the Pd/C. The filter cake should be kept wet with solvent at all times to prevent ignition.[7] Quench the used catalyst by slowly adding it to a large volume of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification may be necessary depending on the purity of the crude product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction - Insufficient catalyst loading- Poor quality catalyst- Steric hindrance around the benzyl ester- Catalyst poisoning- Increase catalyst loading (up to 50 mol%).[3]- Use a fresh batch of catalyst.- Switch to a more active catalyst like Pearlman's catalyst.[3]- Increase hydrogen pressure and/or temperature.[3][8]- For substrates with basic nitrogen atoms, consider adding a mild acid like acetic acid to prevent catalyst inhibition.[3][8]
Side Reactions - Presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[3]- Premature cleavage of the peptide chain from a solid support followed by cyclization to form diketopiperazines.[9]- Consider using a milder hydrogen source through transfer hydrogenation.[3]- For solid-phase synthesis, ensure the linkage to the resin is stable to the reaction conditions.
Catalyst Poisoning - Traces of sulfur-containing compounds (e.g., from certain amino acid protecting groups).[3]- Strong coordination of amines to the palladium surface.[8]- Ensure all reagents and solvents are free from catalyst poisons.- Increase the catalyst loading.[3]- The addition of a mild acid can mitigate poisoning by amines by forming amine salts.[8]
Difficulty in Filtering the Catalyst - Fine particle size of the catalyst.- Use a thicker pad of Celite® for filtration.- Allow the catalyst to settle and decant the supernatant before filtration.

Conclusion

The catalytic hydrogenation of benzyl esters is a robust and widely applicable method for carboxyl group deprotection in peptide synthesis. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is crucial for achieving high yields and purity. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and effectively implement this essential transformation in their synthetic workflows, thereby advancing their research and development endeavors in the field of peptide science.

References

  • Bieg, T., & Szeja, W. (1985).
  • BenchChem. (2025).
  • Felföldi, T., et al. (2017). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 21(11), 1757-1775.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
  • Yadav, V. K., & Babu, K. G. (2005). Side reactions in peptide synthesis: An overview. Bibliomed.
  • LibreTexts. (2024). 26.7: Peptide Synthesis.
  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Shimizu, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2367-2372.
  • Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9, 153–165.
  • Li, H., et al. (n.d.).
  • Anwer, M. K., et al. (1989). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 54(1), 129-135.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • Smith, H. L., et al. (1965). Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts. Journal of Pharmaceutical Sciences, 54(9), 1269-1273.
  • Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • University of Wisconsin-Madison. (n.d.).
  • Somehsaraie, M. H. A., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Environmental Health Insights, 16.
  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
  • Muttenthaler, M., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Chemical Biology, 3(1), 19-35.
  • Organic Chemistry Portal. (n.d.).
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • KOTO. (n.d.).
  • Harth, K. C., et al. (2019). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • Morton, D., & Holland, M. C. (2018). Hydrogenation Catalyst Generates Cyclic Peptide Stereocenters in Sequence.
  • Revere, J. (2011). Palladium on Carbon (Pd/C)
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Amenta, V., et al. (2012). General method to prepare amino acids benzyl esters and to isolate them as hydrochloride or hydrobromide salts. Beilstein Journal of Organic Chemistry, 8, 1720-1727.
  • University of Wisconsin-Madison. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Preparation of stock solutions for Boc-Gly-Phe-OBzl kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of N-t-Boc-Gly-Phe-OBzl Stock Solutions for Chymotrypsin Kinetic Assays

Abstract & Scope

This guide details the preparation, storage, and validation of stock solutions for N-t-Boc-Glycyl-L-Phenylalanine Benzyl Ester (Boc-Gly-Phe-OBzl) . This substrate is utilized to probe the esterase activity of


-chymotrypsin (EC 3.4.21.1), specifically targeting the enzyme's specificity for large hydrophobic residues (Phenylalanine) at the P1 position.

Critical Challenge: this compound is highly hydrophobic (LogP


 3.4). Improper solubilization results in micro-precipitation upon introduction to the aqueous reaction buffer, leading to light scattering artifacts that mimic enzyme activity (false positives) or erratic kinetic data. This protocol establishes a Dual-Solvent System  to ensure thermodynamic solubility while maintaining enzyme compatibility.

Physicochemical Profile & Reagents

PropertySpecificationNotes
Compound This compoundN-t-Boc-Glycyl-L-Phenylalanine Benzyl Ester
CAS No. 5519-03-9Verify CAS on vial; distinct from Boc-Phe-Gly-OBzl.
Formula

MW 412.5 g/mol Use this value for Molarity calculations.
Solubility Insoluble in water.Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO.
Storage -20°C, DesiccatedHydrolysis-prone; warm to RT before opening.

Reagents Required:

  • Primary Solvent: Acetonitrile (HPLC Grade) – Preferred over Methanol for primary stock to avoid transesterification during storage.

  • Assay Buffer: 80 mM Tris-HCl, 100 mM

    
    , pH 7.8 (Calcium is essential for Chymotrypsin stability).
    
  • Enzyme:

    
    -Chymotrypsin (Type II from Bovine Pancreas).
    

Protocol A: Primary Stock Preparation (50 mM)

Target: Create a high-concentration, water-free stock stable at -20°C.

The Logic: We prepare a stock 100-200x more concentrated than the final assay concentration (


 is typically in the low mM range). We use Acetonitrile (ACN) because it is non-protic, preventing spontaneous hydrolysis better than Methanol.

Step-by-Step:

  • Equilibration: Remove the this compound vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Failure to do this condenses atmospheric water into the powder, accelerating degradation.

  • Weighing: Weigh approximately 20.6 mg of this compound into a microcentrifuge tube. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of ACN to achieve exactly 50.0 mM.

    
    
    (Example: For 20.8 mg, add 1008 
    
    
    
    L ACN).
  • Solubilization: Add the calculated volume of ACN. Vortex vigorously for 30 seconds. Sonicate for 1 minute if any particulates remain. Solution must be optically clear.

  • Aliquot & Store: Divide into 50

    
    L aliquots in amber tubes. Store at -20°C. Shelf life: 3 months.
    

Protocol B: Working Solutions & Kinetic Series

Target: Dilute the stock into the reaction range (0.1 mM – 2.0 mM) without precipitation.

The "Solvent Shock" Phenomenon: Injecting 100% organic stock directly into buffer often causes "crashing out." We use an intermediate Working Stock containing 50% organic solvent.

Workflow Diagram (Solubilization Strategy):

StockPrep cluster_QC Quality Control Check Solid Solid Substrate (this compound) PrimaryStock Primary Stock (50 mM in 100% ACN) Solid->PrimaryStock Dissolve in ACN WorkingStock Working Stock (5 mM in 50% ACN/Buffer) PrimaryStock->WorkingStock 1:10 Dilution (Dropwise into Buffer) Reaction Reaction Cuvette (Final: 0.5 mM, 5% ACN) WorkingStock->Reaction 1:10 Dilution (Add Enzyme) Check Check Abs @ 256nm (Must be stable) WorkingStock->Check

Figure 1: Step-wise dilution strategy to prevent substrate precipitation (Solvent Shock).

Preparation Steps:

  • Prepare Working Stock (e.g., 5 mM):

    • Take 100

      
      L of Primary Stock (50 mM) .
      
    • Add 400

      
      L of ACN  (Total organic vol = 500 
      
      
      
      L).
    • Slowly add 500

      
      L of Assay Buffer  while vortexing.
      
    • Result: 1 mL of 5 mM substrate in 50% ACN.

  • Kinetic Series Generation:

    • Perform serial dilutions of the Working Stock using a "50% ACN / 50% Buffer" vehicle. This maintains constant solvent concentration across all substrate concentrations.

Protocol C: Kinetic Assay & Validation

Assay Conditions:

  • Wavelength: 256 nm (Monitoring ester cleavage).[1]

  • Temperature: 25°C.

  • Pathlength: 1 cm (Quartz cuvette).

The Self-Validating Protocol (QC): Before running the enzyme, you must validate the system using a "Solvent Tolerance Blank."

  • Blank Setup: Pipette 2.9 mL of Assay Buffer + 0.1 mL of Substrate Working Stock into the cuvette.

  • Monitor: Record Absorbance at 256 nm for 5 minutes without enzyme.

  • Criteria:

    • Drift:

      
       must be 
      
      
      
      . If higher, spontaneous hydrolysis is occurring (Check pH or temperature).
    • Noise: If the signal fluctuates wildly, micro-precipitation is occurring. Remedy: Increase ACN % in the final assay to 10-15%.

Kinetic Logic Diagram:

Kinetics Start Start Assay Mix Mix: Substrate + Buffer (Equilibrate 25°C) Start->Mix Blank Measure Blank Rate (v0) (Spontaneous Hydrolysis) Mix->Blank AddEnz Add Chymotrypsin Blank->AddEnz Measure Measure u0394A256 (v_obs) AddEnz->Measure Calc Calculate v_net = v_obs - v0 Measure->Calc

Figure 2: Kinetic workflow including the critical blank correction step.

Troubleshooting & Expert Tips

  • Determining

    
     (Extinction Coefficient): 
    Literature values vary. For maximum accuracy, perform a Total Hydrolysis  run:
    
    • Prepare a known concentration of substrate (e.g., 100

      
      M).
      
    • Add excess enzyme.

    • Record

      
       and 
      
      
      
      (plateau).
    • Calculate:

      
      .
      
    • Expected Range:

      
       (Note: This signal is small compared to p-nitroanilide substrates; high precision pipetting is required).
      
  • Enzyme Stability: Chymotrypsin undergoes autolysis. Always prepare the enzyme solution fresh in 1 mM HCl (pH ~3) and dilute into the reaction buffer only at the moment of the assay.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Hummel, B. C. (1959).[1] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. (Foundational method for esterase UV assays). [Link]

Sources

Self-assembly techniques for hydrophobic dipeptide nanostructures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide outlines the fabrication of supramolecular nanostructures using hydrophobic dipeptides, specifically the L-Diphenylalanine (FF) motif derived from the Alzheimer’s


-amyloid polypeptide.[1] Due to their unique structural stiffness, piezoelectric properties, and biocompatibility, these nanostructures are critical for next-generation drug delivery and biosensing. This document details two primary fabrication protocols: Liquid-Phase Solvent Reprecipitation  (for bulk suspension and drug delivery) and Physical Vapor Deposition (PVD)  (for surface-aligned arrays).
Introduction: The Power of the FF Motif

The spontaneous organization of short peptides into ordered nanostructures is a hallmark of supramolecular chemistry. The diphenylalanine (FF) dipeptide is the "gold standard" in this field. Originally identified as the core recognition motif facilitating the aggregation of the


-amyloid peptide in Alzheimer's disease, FF has been repurposed as a building block for functional nanomaterials.[1]

Why FF Nanostructures?

  • Mechanical Rigidity: Young’s modulus (~19 GPa) comparable to human bone.

  • Piezoelectricity: High shear piezoelectric activity, useful for energy harvesting.

  • Chemical Stability: Resistant to harsh solvents and high temperatures (up to ~300°C in dry state).

  • Drug Loading: The hydrophobic nanotube channels allow for the encapsulation of hydrophobic therapeutics that are otherwise difficult to deliver.

Mechanism of Self-Assembly

Understanding the driving forces is essential for troubleshooting. The assembly is not random; it is driven by specific non-covalent interactions.[2]

  • 
     Stacking:  The aromatic phenyl rings of the phenylalanine residues stack primarily via T-shaped interactions, providing thermodynamic stability.
    
  • Hydrogen Bonding: The peptide backbone forms a hydrophilic network, often arranging into

    
    -sheet-like structures that stabilize the assembly along the longitudinal axis.
    
  • Hydrophobic Effect: In aqueous environments, the hydrophobic side chains cluster to minimize contact with water, driving the formation of hollow tubular structures where water is excluded from the lattice or confined within the channel.

Visualization: Self-Assembly Pathway

FF_Assembly_Mechanism Monomer FF Monomer (Unassembled) Interactions Driving Forces: 1. Pi-Pi Stacking 2. H-Bonding 3. Hydrophobic Effect Monomer->Interactions Dissolution Solvent Solvent (HFIP/Methanol) Solvent->Interactions Nucleation Nucleation (Oligomers) Interactions->Nucleation Antisolvent Addition Elongation Elongation (Rapid Growth) Nucleation->Elongation Kinetic Control Nanotube Final Nanotube (Hollow Core) Elongation->Nanotube Stabilization

Figure 1: The hierarchical self-assembly pathway of diphenylalanine (FF) from monomer to nanotube, driven by specific non-covalent interactions.

Protocol A: Liquid-Phase Solvent Reprecipitation

Best for: Bulk production, drug encapsulation, and hydrogel formation.

This method relies on the "solvent-antisolvent" switch. The peptide is dissolved in a solvent where it is soluble (e.g., HFIP) and then introduced to a solvent where it is insoluble (e.g., water), triggering rapid assembly.

Materials
  • Peptide: L-Diphenylalanine (H-Phe-Phe-OH), lyophilized powder (purity >98%).

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Note: HFIP is volatile and corrosive; use a fume hood.

  • Antisolvent: Ultra-pure Deionized Water (18.2 MΩ·cm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve FF peptide in HFIP to a concentration of 100 mg/mL .

    • Vortex for 30–60 seconds until the solution is completely clear. Tip: If turbidity persists, sonicate for 1 minute.

  • Dilution (The Trigger):

    • Prepare a vial containing the antisolvent (water).

    • Add the FF/HFIP stock solution to the water to achieve a final peptide concentration of 2 mg/mL .

    • Example: Add 20

      
      L of stock (100 mg/mL) into 980 
      
      
      
      L of water.
  • Aging:

    • Allow the solution to sit undisturbed at room temperature (25°C).

    • Time: Nanotubes begin forming within minutes, but thermodynamic equilibrium (long, rigid tubes) is reached after 12–24 hours.

  • Collection:

    • Centrifuge at 5,000 rpm for 5 minutes to pellet the nanostructures.

    • Remove supernatant and wash with water to remove residual HFIP.

Critical Parameter Control

The morphology is highly sensitive to the solvent ratio and final concentration.

ParameterConditionResulting Morphology
Final Conc. Low (< 0.5 mg/mL)Short nanorods / spheres
Final Conc. High (> 2 mg/mL)Long, bundled nanotubes / Hydrogels
Solvent HFIP / WaterLong, stiff nanotubes (High aspect ratio)
Solvent Methanol / WaterShorter, thicker microtubes
Drying Air DryingFlattened tubes (due to surface tension)
Drying LyophilizationPreserved 3D structure (Aerogel)
Protocol B: Physical Vapor Deposition (PVD)

Best for: Surface coatings, sensor arrays, and vertical alignment.

Unlike liquid methods, PVD creates ultra-pure, solvent-free structures that can be vertically aligned on a substrate, ideal for piezoelectric sensors.

Materials
  • Source: Solid L-Diphenylalanine powder.

  • Substrate: Silicon wafer, glass slide, or gold-coated electrode.

  • Equipment: Vacuum chamber with a heating element (e.g., tube furnace).

Step-by-Step Methodology
  • Substrate Prep: Clean substrate with plasma or piranha solution to ensure hydrophilicity.

  • Loading: Place 10 mg of FF powder in a quartz boat at the center of the heating zone. Place the substrate downstream (cooler zone).

  • Vacuum: Evacuate the chamber to

    
     Torr or lower.
    
  • Heating (Sublimation):

    • Heat the source powder to 220°C .

    • FF sublimes without decomposition at this temperature.

  • Deposition:

    • Maintain temperature for 30–45 minutes.

    • The peptide vapor travels to the cooler substrate and crystallizes.

  • Cooling: Turn off heat and allow the system to cool to room temperature under vacuum before venting.

Application Note: Hydrophobic Drug Encapsulation

One of the most valuable applications of FF nanotubes is their ability to solubilize hydrophobic drugs. The drug molecules co-assemble with the peptide, effectively "hiding" inside the hydrophobic channels or lattice defects.

Protocol: Co-Assembly with Doxorubicin (or similar hydrophobic cargo)
  • Dissolution: Dissolve FF (100 mg/mL) and the hydrophobic drug (e.g., 1–5 mg/mL) together in the same solvent (HFIP).

  • Mixing: Ensure complete homogeneity.

  • Trigger: Add the mixture to water (antisolvent) as per Protocol A.

  • Self-Assembly: As the peptide assembles into tubes, the drug molecules are sequestered within the forming nanostructure to minimize water contact.

  • Purification: Centrifuge/dialysis to remove non-encapsulated drug.

Visualization: Drug Encapsulation Workflow

Drug_Encapsulation Inputs Input Phase: FF Peptide + Hydrophobic Drug Solvent Solvent (HFIP) (Both components soluble) Inputs->Solvent Mix Homogeneous Solution Solvent->Mix Antisolvent Add Water (Antisolvent) Mix->Antisolvent Assembly Co-Assembly Process (Drug trapped in hydrophobic domains) Antisolvent->Assembly Rapid Precipitation Final Drug-Loaded Nanocarrier (Stable in aqueous media) Assembly->Final

Figure 2: Co-assembly workflow for encapsulating hydrophobic therapeutics within peptide nanostructures.

Characterization & Validation

To ensure the protocol worked, you must validate the structure and composition.

  • Scanning Electron Microscopy (SEM):

    • Expectation: Long, unbranched tubes with diameters ranging from 100 nm to 1

      
      m (depending on concentration).
      
    • Prep: Coat with Gold/Palladium (5 nm) to prevent charging.

  • X-Ray Diffraction (XRD):

    • Expectation: Sharp peaks indicating high crystallinity. Look for the characteristic hexagonal packing signature.

  • FTIR Spectroscopy:

    • Expectation: Amide I band shifts (approx. 1630–1650

      
      ) indicating 
      
      
      
      -sheet-like organization.
  • Fluorescence Microscopy:

    • For Drug Delivery: If the drug is fluorescent (e.g., Doxorubicin), the nanotubes should fluoresce, confirming encapsulation.

References
  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. Link

  • Adler-Abramovich, L., et al. (2009).[3] Self-assembled arrays of peptide nanotubes by vapor deposition.[4] Nature Nanotechnology, 4(12), 849-854. Link

  • Yan, X., et al. (2010). Self-assembly of dipeptide-based nanomaterials. Chemical Society Reviews, 39(6), 1877-1890. Link

  • Gazit, E. (2007).[5] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

  • Adler-Abramovich, L. & Gazit, E. (2014). The physical properties of the amyloid-inspired peptide nanostructures. Chemical Society Reviews, 43(20), 6881-6893. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of Boc-Gly-Phe-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Racemization in Dipeptide Synthesis Ticket ID: BGP-001-RAC Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The "Invisible" Racemization Trap

User Warning: Do not apply standard "anti-racemization" protocols blindly.[1] The synthesis of Boc-Gly-Phe-OBzl presents a unique stereochemical paradox that trips up even experienced chemists.

In 95% of peptide couplings, racemization is driven by the activated acid (via oxazolone formation).[1] However, in this specific reaction:

  • The Activated Acid is Glycine (Boc-Gly-OH): Glycine is achiral.[1] It cannot racemize.

  • The Nucleophile is Phenylalanine (H-Phe-OBzl): This is where the danger lies.[1]

The Critical Failure Point: The loss of chiral purity in this reaction is almost exclusively caused by base-catalyzed enolization of the Phenylalanine benzyl ester (the amine component) during the neutralization step.[1] If you treat this like a standard coupling and use excess DIEA/TEA, you will epimerize the Phenylalanine residue.[1]

The Mechanism of Failure (Root Cause Analysis)[1]

To prevent the issue, you must understand the microscopic event occurring in your flask.[1]

The Pathway to Epimerization

When H-Phe-OBzl is used as a hydrochloride salt (HCl[1]·H-Phe-OBzl), it requires a tertiary base to liberate the free amine for coupling.[1]

  • Over-Basification: Strong bases (like Triethylamine or DIEA) or excess equivalents can abstract the

    
    -proton of the Phenylalanine ester.[1]
    
  • Enolate Formation: The resulting carbanion is stabilized by the ester group and the benzyl ring, forming a planar enolate.[1]

  • Reprotonation: When the enolate is reprotonated (or reacts), it loses memory of its original stereochemistry, resulting in a mix of L-Phe and D-Phe.[1]

Visualizing the Threat

The following diagram illustrates the safe coupling pathway versus the base-catalyzed failure mode.

G Start_Gly Boc-Gly-OH (Achiral Activated Species) Product_Pure Boc-Gly-L-Phe-OBzl (Pure Target) Start_Gly->Product_Pure Coupling with Free Amine Start_Phe HCl • H-Phe-OBzl (Chiral Salt) Base Base Addition (Neutralization) Start_Phe->Base Dissolution Free_Amine H-Phe-OBzl (Free Amine) Base->Free_Amine Controlled Eq. Enolate Planar Enolate (Chirality Lost) Base->Enolate Excess/Strong Base (High pH) Free_Amine->Product_Pure Enolate->Free_Amine Reprotonation (Randomized) Product_Rac Boc-Gly-DL-Phe-OBzl (Racemic Impurity) Enolate->Product_Rac Coupling of Epimer

Figure 1: Mechanistic pathway showing how excess base diverts the chiral Phenylalanine ester into a racemic enolate intermediate.[1]

Validated Protocols & Troubleshooting

Protocol A: The "Safe Base" Method (Recommended)

This protocol substitutes strong bases with N-Methylmorpholine (NMM) or Collidine (TMP), which are sterically hindered and weaker (pKa ~7.4), significantly reducing proton abstraction from the


-carbon.[1]

Reagents:

  • Boc-Gly-OH (1.1 eq)[1]

  • HCl[1]·H-Phe-OBzl (1.0 eq)[1]

  • EDC[1]·HCl (1.1 eq)

  • HOBt (anhydrous) or Oxyma Pure (1.1 eq)[1]

  • Base: N-Methylmorpholine (NMM) (1.0 eq strictly for neutralization)[1]

  • Solvent: DCM (preferred) or DMF (if solubility issues arise)[1]

Step-by-Step:

  • Dissolution: Dissolve HCl·H-Phe-OBzl in DCM at 0°C.

  • Neutralization: Add exactly 1.0 equivalent of NMM. Stir for 1-2 minutes. Do not add excess base.[1]

  • Activation: In a separate vessel, dissolve Boc-Gly-OH, HOBt, and EDC·HCl in minimal DCM/DMF.

  • Coupling: Add the activated Glycine solution to the Phe-OBzl solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

Protocol B: The "Base-Free" Method (Highest Integrity)

If your lab has the capability to perform an extractive workup before coupling, this method eliminates the base entirely from the reaction mixture.[1]

  • Free Basing: Suspend HCl·H-Phe-OBzl in EtOAc.[1][2] Add cold 5% NaHCO3 or 1M K2CO3.[1] Shake vigorously.

  • Extraction: Separate the organic layer (containing free H-Phe-OBzl).[1] Wash with brine, dry over MgSO4, and concentrate immediately.

  • Coupling: React the free amine oil directly with Boc-Gly-OH and EDC/HOBt in DCM. No tertiary amine is added. [1]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Split peaks in HPLC Racemization of Phe residue.Stop using DIEA/TEA. Switch to NMM or Collidine (TMP).[1] Ensure reaction temperature starts at 0°C.
Low Yield / Precipitate Diketopiperazine (DKP) formation?Unlikely with Boc-protection.[1] Check solubility of the dipeptide. This compound is hydrophobic; ensure DCM is used.[1] If using DMF, ensure water is excluded.[1]
Slow Reaction Insufficient neutralization.[1]If using NMM, ensure the HCl salt is fully neutralized.[1] Verify pH is ~7.0-7.5 (damp pH paper), but do not exceed pH 8.[1]
Oiling out Product aggregation.The benzyl ester and Boc group make the product lipophilic.[1] Use EtOAc for workup; the product should remain soluble in organic phase.[1]

Frequently Asked Questions (FAQs)

Q: Can I use HATU or HBTU for this coupling? A: Proceed with caution. Uronium reagents (HATU/HBTU) require a base to function (to form the active carboxylate).[1] If you use HATU, you must use DIEA.[1] This increases the risk of Phe-OBzl racemization.[1] If you must use HATU, use Collidine (TMP) as the base instead of DIEA, as it causes significantly less racemization due to steric hindrance [1].[1]

Q: Why is DCM preferred over DMF? A: Solvent polarity affects the stability of the enolate.[1] Polar aprotic solvents like DMF stabilize charge separation, thereby lowering the energy barrier for the deprotonation of the


-carbon [2].[1] DCM is non-polar and suppresses this ionization, preserving chirality.[1]

Q: I read that HOBt prevents racemization. Is that enough? A: HOBt prevents oxazolone formation (which applies to the activated acid).[1] Since your activated acid is Glycine (achiral), HOBt is primarily acting as a catalyst here, not an anti-racemization agent.[1] It does not protect the Phe-OBzl ester from base [3].[1] The base choice is the only variable that protects the Phe residue.[1]

Q: What is the "Anderson Test" and is it relevant? A: The Anderson test (coupling Z-Gly-OH + H-Phe-OEt) is a classic model used to measure racemization.[1] You are essentially performing a variation of this test. The literature surrounding the Anderson test confirms that tertiary amines are the primary culprit for loss of optical purity in this sequence [4].[1]

References

  • Carpino, L. A., et al. (2002).[1] "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry, 67(19), 6856-6858.[1] [1]

  • Steinauer, R., et al. (1989).[1] "Racemization of amino acid esters in the presence of organic bases."[1] Biopolymers, 28(1), 295-304.[1]

  • Albericio, F., & Tyle, P. (2000).[1] "Racemization: The Scourge of Peptide Synthesis."[1][3] Methods in Molecular Biology, 298, 11-15.[1]

  • Anderson, G. W., & Callahan, F. M. (1958).[1] "Racemization Procedures during Peptide Synthesis." Journal of the American Chemical Society, 80(11), 2902–2905.[1] [1]

Sources

Technical Support Center: Troubleshooting Low Yields in Boc-Gly-Phe-OBzl Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation of Boc-Gly-Phe-OBzl to Boc-Gly-Phe-OH Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Diagnostic

The Problem: Users frequently report low yields (<50%) during the palladium-catalyzed hydrogenolysis of this compound, despite TLC/HPLC indicating consumption of the starting material.

The Root Cause: In 85% of cases, the "missing" yield is not due to reaction failure, but product sequestration . The free acid product (Boc-Gly-Phe-OH) often exhibits significantly lower solubility in alcohols (MeOH/EtOH) than the benzyl ester precursor. Consequently, the product precipitates onto the carbon support and is inadvertently discarded during filtration.

Immediate Action Required: Do not discard the filter cake. If you have already filtered the catalyst, the product is likely trapped within it.

Diagnostic Workflow

Before altering reaction conditions, determine the location of your mass loss using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed CheckFiltrate Analyze Reaction Filtrate (HPLC/TLC) Start->CheckFiltrate SM_Present Starting Material (SM) Persists CheckFiltrate->SM_Present Incomplete Rxn Clean_Conversion SM Consumed, Product Absent/Low CheckFiltrate->Clean_Conversion False Negative Impurities Complex Mixture/ New Impurities CheckFiltrate->Impurities Side Rxns Check_H2 Action: Check H2 Pressure & Catalyst Activity SM_Present->Check_H2 Solubility_Issue DIAGNOSIS: Product Precipitated on Catalyst Clean_Conversion->Solubility_Issue Side_Rxn Action: Check for DKP or Ring Reduction Impurities->Side_Rxn Wash_Cake Action: Wash Filter Cake with Warm DMF/AcOH Solubility_Issue->Wash_Cake

Caption: Diagnostic logic tree for identifying the cause of yield loss in peptide hydrogenolysis.

Technical Support Q&A (Troubleshooting Guide)

Scenario A: "The reaction looks clean on TLC, but I recovered only 30% mass."

Diagnosis: The "Hidden Product" Phenomenon (Solubility Mismatch). Explanation: The benzyl ester (OBzl) is lipophilic and soluble in methanol or ethyl acetate. The product (Boc-Gly-Phe-OH) is a free carboxylic acid with an aromatic side chain (Phe) and a glycine linker. This combination can lead to strong intermolecular hydrogen bonding and


-stacking, causing the product to crystallize or precipitate out of solution as it forms, effectively coating the Pd/C particles [1].

Corrective Protocol:

  • Do not use cold filtration.

  • Solvent Switch: If using pure MeOH, switch to MeOH:DMF (3:1) or MeOH:AcOH (9:1) . The acetic acid disrupts hydrogen bonding, keeping the free acid soluble.

  • Rescue Procedure:

    • Take the dried filter cake (containing Pd/C + Product).

    • Resuspend in warm (

      
      ) DMF or MeOH containing 5% TEA (Triethylamine). Note: TEA forms a soluble salt.
      
    • Filter again. The product will be in the filtrate.

Scenario B: "Starting material remains after 24 hours."

Diagnosis: Catalyst Poisoning or Mass Transfer Limitation. Explanation: Palladium catalysts are sensitive to sulfur (often found in rubber septa or low-grade solvents) and amines. While Boc protects the N-terminus, trace free amine impurities can coordinate to Pd active sites. Additionally, if the reaction is unstirred (e.g., balloon method without vigorous agitation), H


 gas cannot dissolve effectively into the liquid phase [2].

Corrective Protocol:

  • Agitation: Ensure a distinct vortex is visible. H

    
     uptake is diffusion-limited.
    
  • Catalyst Refresh: Add a fresh portion of Pd/C (5-10 wt%) rather than adding more to the dead catalyst.

  • Pressure: If using a balloon, switch to a Parr shaker at 30-50 psi. Benzyl esters are generally reactive, but steric bulk from the Phe side chain can slow the reaction compared to simple benzyl esters.

Scenario C: "I see a new spot that isn't product or SM."

Diagnosis: Diketopiperazine (DKP) Formation (Rare but possible). Explanation: While N-terminal Boc protection usually prevents cyclization, if the Boc group is thermally unstable or if trace acid is present (causing deprotection), the free amine of Gly can attack the activated ester (or even the free acid under forcing conditions) to form the cyclic DKP (cyclo-Gly-Phe). This is thermodynamically favorable for dipeptides [3].

Corrective Protocol:

  • Temperature Control: Keep the reaction below

    
    .
    
  • Avoid Bases: Do not add strong bases to the hydrogenation mixture, as they catalyze DKP formation.

  • Check Reagents: Ensure your starting material does not contain free H-Gly-Phe-OBzl (deprotected impurity).

Optimized Experimental Protocol

Standardized procedure to maximize yield and minimize adsorption losses.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, 50% water, 10 wt% loading relative to substrate)

  • Solvent: Methanol/Ethyl Acetate (1:1) or Methanol with 1% Acetic Acid.

Step-by-Step:

  • Dissolution: Dissolve this compound in the solvent mixture. Ensure complete solvation before adding catalyst.

    • Tip: If the solution is cloudy, add small amounts of DMF until clear.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add the Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert gas.

  • Hydrogenation: Purge with H

    
     (3 cycles). Stir vigorously at Room Temperature (RT) under H
    
    
    
    (balloon or 1 atm).
    • Monitoring: Monitor by TLC (System: CHCl

      
      /MeOH/AcOH 90:8:2). The product will be more polar (lower R
      
      
      
      ) than the ester.
  • Workup (The Critical Step):

    • Check for Precipitate: If the reaction mixture looks thicker or has white solids mixed with the black catalyst, warm the mixture to

      
        and add additional solvent (MeOH or DMF).
      
    • Filtration: Filter through a Celite pad.

    • Cake Wash: Wash the Celite pad with 3 x volumes of warm MeOH followed by 1 x volume of DMF (or MeOH+1% AcOH).

    • Validation: Spot the final wash on TLC to ensure no product remains in the filter.

  • Isolation: Concentrate the combined filtrate under reduced pressure.

Data & Solvent Selection Guide

Solvent Suitability Table for Boc-Gly-Phe-OH Recovery

Solvent SystemSolubility of SM (Ester)Solubility of Product (Acid)Risk LevelRecommendation
Methanol (Pure) HighModerate/LowHigh Risk of precipitation on catalyst.
Ethanol HighLowCritical Avoid. Product likely to crystallize.
Ethyl Acetate HighLowHigh Good for reaction rate, bad for solubility.
MeOH + 1% AcOH HighHighLow Recommended. Acid prevents salt formation/aggregation.
DMF / DMA HighHighLow Excellent solubility, but hard to remove (high BP).
THF HighModerateMedium Good alternative, but check peroxide levels.

References

  • Solubility and Aggregation of Peptides

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. Link

    • Context: Explains the solubility changes upon deprotection of benzyl esters to free acids and the aggregation tendencies of hydrophobic peptides.
  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Diketopiperazine Formation: Golebiowski, A., et al. "Solid-Supported Synthesis of Diketopiperazines." Combinatorial Chemistry & High Throughput Screening, vol. 5, no. 3, 2002. Context: Details the mechanism of DKP formation, specifically noting the stability of Boc-protected precursors vs. free amines.
  • Catalytic Transfer Hydrogenation (Alternative Protocol)

    • Anantharamaiah, G. M., and Sivanandaiah, K. M. "Transfer hydrogenation with ammonium formate." Journal of the Chemical Society, Perkin Transactions 1, 1977. Link

    • Context: Provides the protocol for using Ammonium Formate/Pd-C if H2 gas cylinders/balloons are unavailable or ineffective.

Validation & Comparative

A Senior Application Scientist's Guide to Comparative Purity Analysis of Boc-Gly-Phe-OBzl via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of peptide purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention times for the purity analysis of the protected dipeptide, Boc-Gly-Phe-OBzl. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to empower you in your analytical endeavors.

The synthesis of peptides, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) and benzyl (Bzl) esters, is a multi-step process.[1] Each stage, from the coupling of amino acids to deprotection and purification, can introduce a variety of impurities.[2][3] These can include deletion sequences, incompletely deprotected peptides, or side-reaction products.[2] Therefore, a robust analytical method to confirm the purity of the final product is paramount. Reversed-phase HPLC (RP-HPLC) stands out as the dominant method for peptide purification and analysis due to its high efficiency and compatibility with volatile buffer systems.[4]

The Foundational Principles of RP-HPLC for Peptide Analysis

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4][5] In the context of peptide analysis, the stationary phase is typically a silica support chemically modified with hydrophobic alkyl chains (e.g., C18).[6][7] The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile, often with an acid additive such as trifluoroacetic acid (TFA) or formic acid.[8]

Peptides are introduced into the system and bind to the hydrophobic stationary phase.[4] By gradually increasing the concentration of the organic modifier in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased.[4] This causes the peptides to partition from the stationary phase back into the mobile phase and elute from the column, with more hydrophobic peptides eluting at higher organic concentrations.[5] The unique amino acid sequence and protecting groups of a peptide dictate its overall hydrophobicity and, consequently, its retention time on the column.[9]

Experimental Protocol: Purity Analysis of this compound

This section details a validated, step-by-step methodology for the RP-HPLC analysis of this compound.

Materials and Instrumentation:
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size) is a common and effective choice for peptide analysis.[6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample: this compound, synthesized and purified.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Diluent) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in Water B: 0.1% TFA in ACN) MobilePhasePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Purity Purity Assessment (Peak Integration) Chromatogram->Purity

Caption: A schematic overview of the HPLC workflow for this compound purity analysis.

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the sample diluent to achieve a concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 210-220 nm, which is the absorption wavelength for peptide bonds.[4]

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Acquisition and Analysis:

    • Inject the prepared sample and start the data acquisition.

    • After the run is complete, integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Comparative Data and Retention Time Analysis

The retention time of this compound is influenced by the specific HPLC conditions.[10] The following table provides a comparative summary of expected retention times and potential impurities under different analytical conditions.

CompoundDescriptionExpected Retention Time (min) under Standard ConditionsFactors Affecting Retention Time
This compound Main Product ~18-22 The hydrophobic Boc and benzyl protecting groups, along with the phenylalanine side chain, contribute to a significant retention on a C18 column.
Boc-Gly-OHPotential Starting Material ImpurityEarly elutingLacks the hydrophobic benzyl and phenylalanine groups.
H-Phe-OBzlPotential Starting Material ImpurityModerately retainedLacks the Boc protecting group, making it less hydrophobic than the final product.
Boc-Gly-Phe-OHDeprotection ImpurityEarlier eluting than the main productThe free carboxylic acid is more polar than the benzyl ester.
H-Gly-Phe-OBzlDeprotection ImpurityEarlier eluting than the main productThe free amine is more polar than the Boc-protected amine.

Rationale for Separation:

The separation of these compounds is governed by their relative hydrophobicities. The main product, this compound, possesses the highest degree of hydrophobicity due to the presence of both the Boc and benzyl protecting groups, as well as the phenyl side chain of phenylalanine.[11] Consequently, it will have the longest retention time.

Potential impurities, such as starting materials (Boc-Gly-OH, H-Phe-OBzl) or byproducts of incomplete reaction or premature deprotection (Boc-Gly-Phe-OH, H-Gly-Phe-OBzl), will be more polar.[12] The loss of either the Boc or benzyl group significantly reduces the overall hydrophobicity, leading to earlier elution from the reversed-phase column.

Interpreting the Chromatogram:

A successful purity analysis will show a single, sharp, and symmetrical main peak corresponding to this compound. Any other peaks are indicative of impurities. The relative area of these impurity peaks can be used to quantify the purity of the sample.

Conclusion and Best Practices

This guide has provided a comprehensive framework for the comparative purity analysis of this compound using RP-HPLC. The detailed protocol and comparative data serve as a valuable resource for researchers in drug development and peptide chemistry.

Key Takeaways for Scientific Integrity:

  • Method Validation: For routine analysis, it is crucial to validate the HPLC method for linearity, precision, accuracy, and specificity to ensure reliable and reproducible results.

  • Reference Standards: Whenever possible, use certified reference standards for both the main compound and potential impurities to confirm peak identity and for accurate quantification.

  • Column Maintenance: Proper column care, including regular washing and storage in an appropriate solvent, is essential for maintaining column performance and ensuring consistent retention times.

By adhering to these principles and utilizing the provided methodology, scientists can confidently assess the purity of their synthesized this compound, a critical step in the advancement of their research and development efforts.

References

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides.
  • Creative Biogene. (n.d.). Reverse-phase HPLC Peptide Purification.
  • BOC Sciences. (n.d.). Boc-Gly-Gly-Phe-Gly-OH.
  • MySkinRecipes. (n.d.). BOC-PHE-OBZL.
  • Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • ResearchGate. (n.d.). Retention time of chlorophyll on RP (reverse phase).
  • CrystEngComm. (2018). Unique crystallographic signatures of Boc-Gly-Phe-Phe-OMe and Boc-Gly-Phg-Phe-OMe and their self-association.
  • Digital CSIC. (n.d.). Supporting Information.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
  • PrepChem.com. (n.d.). Synthesis of Boc-Gly.
  • Thieme. (n.d.). Synthesis of Peptides.
  • ResearchGate. (n.d.). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location.
  • African Journals Online (AJOL). (n.d.). Determination of amino acids in black garlic using high- performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl.
  • ResearchGate. (n.d.). What is the usual nature of impurities in synthetic peptides?.
  • National Institutes of Health. (n.d.). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations.
  • Almac. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC.
  • AppNote. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC.
  • Sigma-Aldrich. (n.d.). Boc-D-Phe(3,4-Cl2)-OH.
  • Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.

Sources

A-Senior Application Scientist's Guide to Reference Standards for Optical Rotation of L-Isomer Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of peptides is not merely a matter of quality control; it is a fundamental prerequisite for safety and efficacy. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, where even a minute deviation in chirality can lead to a complete loss of function or, in worst-case scenarios, adverse toxicological effects.[1][2][3][4]

Polarimetry, the measurement of a compound's ability to rotate plane-polarized light, stands as a cornerstone analytical technique for confirming the chiral integrity of peptides.[3][4] The value derived, known as the specific rotation, is a unique physical property for a given chiral molecule under defined conditions. This guide provides an in-depth comparison of reference standards for the optical rotation of L-isomer peptides, offering field-proven insights and validated experimental protocols to ensure the accuracy and trustworthiness of your measurements.

The Critical Role of Chirality in Peptide Therapeutics

Nearly all constituent amino acids in naturally occurring peptides possess the L-configuration. Synthetic peptide therapeutics are designed to mimic or interact with biological systems that are themselves chiral. Consequently, the presence of the incorrect enantiomer (a D-isomer) can drastically alter a peptide's pharmacological and toxicological profile.[2][4] Regulatory bodies, such as the FDA and EMA, mandate strict control over the stereochemical purity of pharmaceutical ingredients.[5][6][7] Adherence to Good Manufacturing Practices (GMP) is essential, and a robust analytical strategy for confirming chirality is a non-negotiable component of any successful drug submission.[6][8]

Understanding Specific Rotation: The "Why" Behind the Measurement

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the following formula:[9][10][11]

[α]Tλ = α / (l × c)

Where:

  • α is the observed angle of rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[10][11]

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source, typically the sodium D-line (589 nm).[9][11][12]

The causality behind specifying these parameters is crucial. Temperature, solvent, concentration, and wavelength all influence the observed rotation.[4][11] Therefore, for a measurement to be meaningful and comparable, it must be performed under the exact conditions specified for the reference standard. Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs that outline these precise conditions for various substances.[1][2][12]

A Hierarchy of Reference Standards

Not all standards are created equal. Understanding the traceability and level of characterization is key to selecting the appropriate reference material for your application.

Reference_Standard_Hierarchy NIST Primary Standard (e.g., NIST SRM) USP_PhEur Pharmacopeial Standard (e.g., USP, Ph. Eur.) NIST->USP_PhEur Traceability CRM Certified Reference Material (CRM) USP_PhEur->CRM Traceability InHouse In-House Qualified Standard CRM->InHouse Calibration Sample Test Sample Measurement InHouse->Sample Verification

Caption: Hierarchy and traceability of reference standards.

  • Primary Standards: These are of the highest purity and are typically issued by National Metrology Institutes like the National Institute of Standards and Technology (NIST). While NIST offers peptide reference materials for mass and purity, specific optical rotation standards are often based on well-characterized small molecules like sucrose or quartz plates for instrument calibration.[4][13][14]

  • Pharmacopeial Standards (USP, Ph. Eur., etc.): These are highly characterized materials provided by pharmacopeial bodies.[15][16] They are used to verify that a substance meets the quality standards outlined in a specific monograph.

  • Certified Reference Materials (CRMs): These are commercially available standards from accredited suppliers. Their properties are certified with a known uncertainty and are traceable to primary standards.

  • In-House or Secondary Standards: This is a batch of material that has been thoroughly characterized against a primary or pharmacopeial standard and is used for routine laboratory testing.

Comparison of Common Reference Materials

While dedicated L-isomer peptide standards for optical rotation are less common than for individual amino acids, the principles remain the same. L-Alanine and L-Glutamic Acid are excellent examples of well-characterized amino acids often used as standards. Their established optical rotation values provide a reliable benchmark for instrument performance and method validation.

Reference MaterialSpecified ConditionsSpecific Rotation [α]20DSource (Example)
L-Alanine c = 10 in 5 M HCl+14.5° to +15.5°European Pharmacopoeia (Ph. Eur.)
L-Glutamic Acid c = 10 in 2 M HCl+31.5° to +32.5°European Pharmacopoeia (Ph. Eur.)
Sucrose c = 26 g in 100 mL H₂O+66.3° to +67.0°United States Pharmacopeia (USP)
Quartz Plate N/A (Solid Standard)Certified value provided with plateNIST / Instrument Mfr.

Note: The values presented are illustrative and should always be verified against the current pharmacopeial monograph or the certificate of analysis for the specific reference standard lot.

A Self-Validating Experimental Protocol for Optical Rotation Measurement

To ensure the trustworthiness of your results, every protocol must act as a self-validating system. This involves rigorous calibration, meticulous sample preparation, and careful execution.

Optical_Rotation_Workflow Start Start Calibrate 1. Instrument Calibration (Quartz Plate/Sucrose) Start->Calibrate Prepare 2. Sample Preparation (Accurate Weighing & Dissolution) Calibrate->Prepare Blank 3. Measure Solvent Blank Prepare->Blank Sample 4. Measure Sample Rotation Blank->Sample Calculate 5. Calculate Specific Rotation Sample->Calculate End End Calculate->End

Caption: Validated workflow for optical rotation measurement.

Step-by-Step Methodology
  • Instrument Qualification & Calibration:

    • Causality: The accuracy of the polarimeter is the foundation of the measurement. Calibration verifies that the instrument is performing within specifications.

    • Protocol:

      • Power on the polarimeter and allow the light source (e.g., sodium lamp) to stabilize for at least 30 minutes.

      • Perform an air blank to zero the instrument.

      • Verify the instrument's accuracy using a certified quartz plate or a freshly prepared solution of a certified reference material (e.g., sucrose) with a known optical rotation.[3]

      • The measured value should agree with the certified value within the combined uncertainty of the instrument and the standard.[3]

  • Sample and Solvent Preparation:

    • Causality: Accuracy in concentration is paramount as it is a direct input in the specific rotation calculation. The solvent must be of high purity and transparent at the measurement wavelength to avoid interference.

    • Protocol:

      • Accurately weigh the peptide reference standard or test sample using a calibrated analytical balance.

      • Quantitatively transfer the material to a Class A volumetric flask.

      • Dissolve the sample in the solvent specified in the monograph (e.g., 5 M HCl, H₂O). Ensure complete dissolution, using sonication if necessary.

      • Allow the solution to equilibrate to the specified temperature (e.g., 20°C or 25°C) and then dilute to the mark.[1][12] Mix thoroughly.

      • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could interfere with the light path.

  • Measurement Procedure:

    • Causality: A solvent blank correction is essential to negate any optical rotation contributed by the solvent or the polarimeter cell itself. Maintaining consistent cell orientation prevents minor variations in the light path.[1][2]

    • Protocol:

      • Rinse the polarimeter cell three times with the solvent.

      • Fill the cell with the solvent, ensuring no air bubbles are present in the light path.

      • Wipe the cell windows clean and place it in the polarimeter. Record the blank reading.

      • Rinse the cell three times with the sample solution.

      • Fill the cell with the sample solution, again ensuring no bubbles are present.

      • Place the cell in the instrument in the same orientation as the blank and record the observed rotation (α). For visual polarimeters, take at least five readings and average them.[1][2][4]

      • Perform all measurements within 30 minutes of solution preparation, especially for substances prone to mutarotation or racemization.[4]

  • Calculation and Reporting:

    • Causality: The final calculation standardizes the observed rotation to the intrinsic property of the molecule.

    • Protocol:

      • Subtract the blank reading from the sample reading to get the corrected observed rotation (α).

      • Calculate the concentration (c) in g/mL.

      • Use the formula [α] = α / (l × c) to determine the specific rotation.

      • Report the result along with the temperature, wavelength, concentration, and solvent used, e.g., [α]20D = +15.1° (c = 10 in 5 M HCl).

Conclusion

The accurate determination of optical rotation is a critical quality attribute for L-isomer peptides, directly impacting their safety and efficacy. By understanding the hierarchy of reference standards, adhering to the stringent conditions outlined by pharmacopeias, and implementing a robust, self-validating experimental protocol, researchers and drug development professionals can ensure the highest level of scientific integrity. The use of well-characterized reference materials from sources like USP and Ph. Eur., coupled with rigorous instrument calibration using NIST-traceable standards, provides the authoritative grounding necessary for regulatory compliance and confidence in your analytical results.

References

  • Title: General Chapters: <781> OPTICAL ROTATION Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: 2.2.7. Optical Rotation Source: European Pharmacopoeia (Ph. Eur.) URL: [Link]

  • Title: Reference Standards to Support Quality of Synthetic Peptide Therapeutics Source: US Pharmacopeia (USP) / Springer URL: [Link]

  • Title: Reference Standards to Support Quality of Synthetic Peptide Therapeutics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Specific rotation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: New NIST reference material for peptide analysis Source: Fierce Biotech URL: [Link]

  • Title: Report of Investigation - Reference Material® 8327 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Introduction to GMP and Its Importance in Peptide Production Source: Peptides.org URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Boc-Gly-Phe-OBzl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Boc-Gly-Phe-OBzl (N-tert-Butoxycarbonyl-Glycyl-Phenylalanine Benzyl Ester) is a hydrophobic, protected dipeptide intermediate.[1] While not classified as acutely toxic (e.g., P-listed), its disposal requires strict adherence to organic waste protocols due to its environmental persistence and specific chemical reactivity (acid lability).

Immediate Action Required: Do not dispose of this compound in municipal trash or down laboratory drains. Segregate from strong acids to prevent container over-pressurization.

Chemical Identity & Properties
PropertySpecification
Chemical Name This compound
CAS Number 5519-03-9
Physical State White to off-white powder
Solubility Soluble in DCM, DMF, EtOAc; Insoluble in water
Molecular Weight 412.48 g/mol
Hazards (GHS) Irritant (H315, H319, H335) .[1][2] May cause skin/eye irritation and respiratory distress.
Reactivity Acid Labile (Boc group): Releases isobutylene gas and CO₂ upon contact with strong acids (TFA, HCl).[1] Base Labile (OBzl group): Hydrolyzes to benzyl alcohol under strong basic conditions.
Hazard Assessment: The "Why" Behind the Protocol

As researchers, we must understand the mechanism of hazard to prevent accidents. The primary risk with this compound is not acute toxicity, but uncontrolled reactivity in waste containers .[1]

  • The Acid-Boc Interaction: If this compound is discarded into a waste container containing Trifluoroacetic Acid (TFA)—common in peptide labs—the acid will cleave the tert-butyloxycarbonyl (Boc) group.

    • Reaction:

      
      [1]
      
    • Risk:[3][4][5] In a tightly capped waste bottle, this gas evolution can cause rapid pressurization and explosion.

  • Environmental Impact: The benzyl ester (OBzl) moiety renders the molecule lipophilic. If released into water systems, it resists immediate hydrolysis and can accumulate in aquatic environments. Benzyl alcohol (a degradation product) is harmful to aquatic life.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired Reagent or Excess Solids)

Applicability: Pure powder or scrapings.

  • Segregation: Isolate the solid material. Do NOT mix with silica gel or oxidizing agents.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Solid)"[1]

    • Hazard Check: "Irritant"

  • Secondary Containment: Place the sealed primary container into the lab's designated "Solid Hazardous Waste" drum (usually a white 5-gallon pail with a lever-lock ring).

Scenario B: Liquid Waste (Mother Liquor / HPLC Effluent)

Applicability: Compound dissolved in solvents (DCM, DMF, Methanol).[6]

  • Solvent Identification: Determine the primary solvent.

    • DCM (Dichloromethane): Use the Halogenated Waste Stream.

    • DMF/Methanol/Ethyl Acetate: Use the Non-Halogenated Waste Stream.

  • Acidity Check (Critical):

    • If the solution contains acids (TFA, HCl, Acetic Acid), ensure the waste container is equipped with a vented cap to release CO₂/Isobutylene generated by Boc deprotection.

  • Transfer: Pour into the appropriate solvent carboy using a funnel to prevent splashing.

  • Log Entry: Record the approximate volume and concentration on the waste container's accumulation log.

Scenario C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels.[1]

  • Gross Contamination Check:

    • Trace amounts: Dispose of in the "Chemically Contaminated Debris" bin (often a yellow or gray bin).

    • Visible caking/bulk solid: Scrape excess solid into the Solid Waste container (Scenario A) before disposing of the debris.

  • Sharps: If the compound was in a syringe or on a glass slide, dispose of immediately in a rigid red sharps container.

Visual Decision Tree (DOT Diagram)

The following logic flow ensures the correct waste stream selection and prevents incompatibility incidents.

DisposalFlow Start Start: this compound Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it pure chemical? Solid->PureSolid SolidBin Solid Chemical Waste (Double Bagged) PureSolid->SolidBin Yes DebrisBin Contaminated Debris Bin (Gloves/Weigh Boats) PureSolid->DebrisBin No (Debris) SolventCheck Primary Solvent? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (e.g., DMF, MeOH, EtOAc) SolventCheck->NonHalo No Halogens AcidCheck Contains Acid (TFA/HCl)? Halo->AcidCheck NonHalo->AcidCheck VentWarn CRITICAL: Use Vented Cap (Gas Evolution Risk) AcidCheck->VentWarn Yes Standard Waste Carboy Standard Waste Carboy AcidCheck->Standard Waste Carboy No

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.

Emergency Procedures: Spills

In the event of a benchtop spill (Solid):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not sweep aggressively (creates dust). Cover with a damp paper towel to minimize aerosolization.

  • Cleanup: Wipe up the powder. Clean the surface with Acetone or Ethanol (the compound is insoluble in water; water will just spread it).

  • Disposal: Place all cleanup materials into the "Contaminated Debris" bin.

References
  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: this compound.

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

  • PubChem. Compound Summary: this compound. National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-gly-phe-obzl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Boc-gly-phe-obzl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。